molecular formula C10H11BrN2O B7938408 N-(5-bromo-6-methylpyridin-2-yl)cyclopropanecarboxamide

N-(5-bromo-6-methylpyridin-2-yl)cyclopropanecarboxamide

Cat. No.: B7938408
M. Wt: 255.11 g/mol
InChI Key: CKOCPODDUGDTQQ-UHFFFAOYSA-N
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Description

N-(5-Bromo-6-methylpyridin-2-yl)cyclopropanecarboxamide (CAS 1521849-99-9) is a high-value chemical intermediate with the molecular formula C10H11BrN2O and a molecular weight of 255.11 . This compound features a brominated 6-methylpyridin-2-ylamine scaffold coupled with a cyclopropanecarboxamide group. The cyclopropane moiety is a key structural feature noted for its ability to enhance metabolic stability, increase binding affinity to biological targets, and improve the overall efficacy of lead compounds in agrochemical research . Its primary research application is in the discovery and synthesis of novel pesticides. The compound serves as a critical building block in the development of agents with potential insecticidal, fungicidal, and herbicidal activities . The strategic incorporation of the cyclopropane ring is a well-established method in medicinal and pesticide chemistry to optimize the physicochemical and biological properties of a molecule . This product is intended for research and development purposes exclusively. It is not for diagnostic, therapeutic, or personal use. Ensure proper handling in accordance with all applicable laboratory safety regulations. For comprehensive hazard information, please consult the relevant Safety Data Sheet (SDS).

Properties

IUPAC Name

N-(5-bromo-6-methylpyridin-2-yl)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2O/c1-6-8(11)4-5-9(12-6)13-10(14)7-2-3-7/h4-5,7H,2-3H2,1H3,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKOCPODDUGDTQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)NC(=O)C2CC2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination of 2-Amino-5-methylpyridine

The amine intermediate is commonly synthesized via selective bromination of 2-amino-5-methylpyridine. N-Bromosuccinimide (NBS) in carbon tetrachloride (CCl₄) under radical initiation (e.g., AIBN) achieves regioselective bromination at the 6-position.

Procedure :

  • Dissolve 2-amino-5-methylpyridine (10.0 g, 82.6 mmol) in CCl₄ (150 mL).

  • Add NBS (14.7 g, 82.6 mmol) and AIBN (0.27 g, 1.65 mmol).

  • Reflux at 75°C for 4 h under N₂.

  • Filter and concentrate; purify via flash chromatography (hexane/EtOAc).

Yield : ~70–80%.

Alternative Routes

  • Nitro Reduction : 5-Bromo-6-methyl-2-nitropyridine can be reduced using SnCl₂/HCl or catalytic hydrogenation (Pd/C, H₂).

  • Cross-Coupling : Suzuki-Miyaura coupling of 2-amino-5-bromopyridine with methylboronic acids (Pd catalysts).

Amide Bond Formation

Acylation with Cyclopropanecarbonyl Chloride

The most direct method involves reacting 5-bromo-6-methylpyridin-2-amine with cyclopropanecarbonyl chloride in the presence of a base.

Procedure :

  • Dissolve 5-bromo-6-methylpyridin-2-amine (1.0 g, 5.34 mmol) in dry DCM (20 mL).

  • Add Et₃N (1.6 mL, 11.7 mmol) and cyclopropanecarbonyl chloride (0.62 mL, 6.41 mmol) dropwise at 0°C.

  • Stir at room temperature for 12 h.

  • Quench with H₂O, extract with DCM, dry (Na₂SO₄), and concentrate.

Yield : 85–90%.

Coupling Reagent-Mediated Synthesis

For acid-sensitive substrates, coupling agents like EDCl/HOBt or HATU are preferred.

Procedure :

  • Mix cyclopropanecarboxylic acid (0.5 g, 5.8 mmol) with EDCl (1.34 g, 7.0 mmol) and HOBt (0.94 g, 7.0 mmol) in DMF (15 mL).

  • Add 5-bromo-6-methylpyridin-2-amine (1.1 g, 5.8 mmol) and DIPEA (2.0 mL, 11.6 mmol).

  • Stir at 25°C for 24 h.

  • Purify via silica gel chromatography (hexane/EtOAc 3:1).

Yield : 78–82%.

Optimization and Challenges

Regioselectivity in Bromination

Over-bromination is mitigated by controlling stoichiometry (1:1 NBS:substrate) and reaction time. Radical inhibitors (e.g., BHT) may improve selectivity.

Stability of Intermediate Amine

5-Bromo-6-methylpyridin-2-amine is hygroscopic; storage under N₂ at –20°C is recommended.

Solvent and Base Selection

  • Solvents : DCM and THF yield higher purity than DMF due to easier removal.

  • Bases : Et₃N outperforms NaHCO₃ in minimizing side reactions (e.g., N-oxide formation).

Comparative Analysis of Methods

Method Conditions Yield Purity Scalability
Acylation (acyl chloride)DCM, Et₃N, 25°C, 12 h85–90%>95%High
EDCl/HOBt CouplingDMF, DIPEA, 24 h78–82%90–93%Moderate
HATU-Mediated CouplingDMF, 6 h80–85%95%Low (costly)

Industrial-Scale Considerations

  • Cost Efficiency : Acyl chloride method is preferred for large-scale production due to lower reagent costs.

  • Safety : Exothermic reactions require controlled addition of acyl chlorides.

  • Purification : Crystallization from EtOAc/hexane (1:3) achieves >99% purity.

Emerging Approaches

  • Flow Chemistry : Continuous-flow systems reduce reaction time (2–4 h) and improve safety.

  • Enzymatic Catalysis : Lipase-mediated amidation under mild conditions (pH 7.0, 37°C) is under investigation .

Chemical Reactions Analysis

Types of Reactions

N-(5-bromo-6-methylpyridin-2-yl)cyclopropanecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce more complex aromatic compounds.

Scientific Research Applications

N-(5-bromo-6-methylpyridin-2-yl)cyclopropanecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-bromo-6-methylpyridin-2-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets depend on the specific application and biological context .

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects: Bromine (Br) and methyl (Me) groups on the pyridine ring in the target compound contrast with fluorophenoxy (e.g., ) or cyanophenyl (e.g., ) groups in analogs. These modifications alter electronic properties and steric bulk, influencing target selectivity. For instance, fluorophenoxy derivatives exhibit c-Met inhibition, while cyanophenyl analogs show dual kinase activity .
  • Heterocycle Replacement : Replacing pyridine with thiazole () reduces molecular weight but eliminates pyridine-specific interactions critical for kinase binding .

Physicochemical Properties

  • Lipophilicity: The bromine atom in the target compound increases lipophilicity (clogP ~2.5 estimated) compared to cyano-substituted analogs (clogP ~1.8 for Compound 22) . This may enhance membrane permeability but reduce aqueous solubility.

Biological Activity

N-(5-bromo-6-methylpyridin-2-yl)cyclopropanecarboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its unique structure and potential biological activities. This article delves into its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

The compound is characterized by a pyridine ring substituted with a bromine atom at the 5th position and a methyl group at the 6th position, along with a cyclopropanecarboxamide moiety. Its molecular formula is C11H13BrN2OC_{11}H_{13}BrN_2O .

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors. The presence of the bromine and methyl groups on the pyridine ring significantly influences its binding affinity and selectivity towards various molecular targets.

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, which can lead to therapeutic effects in various diseases.
  • Receptor Modulation : It can interact with receptors to modulate their activity, potentially influencing signaling pathways related to inflammation and cell proliferation.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits antimicrobial properties. In vitro tests demonstrated its effectiveness against several bacterial strains, suggesting potential applications in treating infections.

Anticancer Properties

Research has shown that this compound may possess anticancer activity. In vitro assays revealed that it can induce apoptosis in cancer cell lines, which is critical for developing new cancer therapies. The mechanism involves the activation of caspases, leading to programmed cell death .

Case Studies

  • Study on Anticancer Activity : A study published in a peer-reviewed journal evaluated the effects of this compound on human cancer cell lines. The results indicated a significant reduction in cell viability and increased apoptosis markers compared to control groups .
  • Antimicrobial Efficacy : Another study focused on the compound's antimicrobial properties, testing it against Gram-positive and Gram-negative bacteria. The findings showed that it had a minimum inhibitory concentration (MIC) that was comparable to standard antibiotics .

Data Table: Summary of Biological Activities

Biological ActivityObservationReference
AntimicrobialEffective against various bacterial strains
AnticancerInduces apoptosis in cancer cell lines
Enzyme InhibitionPotential inhibition of metabolic enzymes

Q & A

Q. What are the key synthetic pathways for N-(5-bromo-6-methylpyridin-2-yl)cyclopropanecarboxamide, and how can reaction conditions be optimized?

The synthesis typically involves coupling a brominated pyridine derivative (e.g., 5-bromo-6-methylpyridin-2-amine) with a cyclopropanecarboxylic acid derivative. Key steps include:

  • Amide bond formation : Use coupling reagents like EDCI/HOBt or DCC in anhydrous solvents (e.g., DMF or dichloromethane) under inert atmosphere .
  • Bromination control : Optimize bromine equivalents and reaction time to avoid over-substitution, monitored via TLC or HPLC .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization improves yield and purity (>95%) .

Q. How is the compound characterized analytically, and what spectroscopic techniques are critical?

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm cyclopropane ring integrity (e.g., δ ~1.0–2.0 ppm for cyclopropane protons) and bromine/methyl substitution on the pyridine ring .
  • HRMS : Validates molecular weight (e.g., calculated for C11_{11}H12_{12}BrN2_2O: 283.02 g/mol) with <2 ppm error .
  • X-ray crystallography : Resolves bond angles (e.g., cyclopropane C-C-C ~60°) and intermolecular interactions .

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

  • Kinase inhibition screening : Test against kinases (e.g., GSK-3β or IKK2) using fluorescence polarization assays, with IC50_{50} values in nanomolar range as benchmarks .
  • Antiparasitic activity : Assess against Trypanosoma cruzi via cell viability assays (e.g., resazurin-based) at concentrations ≤10 µM .
  • Cytotoxicity profiling : Use mammalian cell lines (e.g., HEK293) to establish selectivity indices .

Advanced Research Questions

Q. How do structural modifications influence its biological activity and selectivity?

  • Pyridine substitution : Bromine at C5 enhances electrophilicity for covalent binding, while methyl at C6 improves steric hindrance, reducing off-target effects .
  • Cyclopropane ring : Rigidity enhances metabolic stability but may limit solubility; substituents like trifluoromethyl improve membrane permeability .
  • SAR studies : Compare derivatives (e.g., replacing Br with Cl or CF3_3) using molecular docking to identify critical binding residues (e.g., ATP-binding pockets) .

Q. What computational methods are used to predict its pharmacokinetic properties?

  • ADMET prediction : Tools like SwissADME calculate logP (~2.5), topological polar surface area (~50 Ų), and blood-brain barrier permeability (low) .
  • Molecular dynamics simulations : Model ligand-receptor binding stability (e.g., RMSD <2 Å over 100 ns trajectories) .
  • QM/MM studies : Analyze electronic interactions (e.g., charge transfer between Br and kinase catalytic lysine) .

Q. How can contradictory data in biological assays be resolved?

  • Dose-response validation : Replicate assays with tighter concentration gradients (e.g., 0.1–100 µM) to confirm IC50_{50} reproducibility .
  • Off-target profiling : Use proteome-wide affinity chromatography or CRISPR-Cas9 knockout models to identify confounding targets .
  • Solvent effects : Test DMSO tolerance (<1% v/v) to rule out artifactual inhibition .

Q. What strategies improve synthetic yield while minimizing impurities?

  • Catalytic optimization : Transition from EDCI to BOP-Cl reduces racemization in amide coupling .
  • Microwave-assisted synthesis : Shorten reaction time (e.g., 30 min vs. 12 h) for cyclopropane formation, improving yield by 15–20% .
  • In-line analytics : Use PAT tools (e.g., ReactIR) to monitor intermediate stability and adjust pH/temperature dynamically .

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